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Compound of Interest

Compound Name: C29H35N3O6S

Cat. No.: B15172505 Get Quote

Disclaimer: A definitive chemical structure and associated data for the molecular formula

C29H35N3O6S could not be identified in publicly available chemical databases. However, the

context of serine palmitoyltransferase (SPT) inhibition is strongly indicated. This guide will

focus on a well-characterized and potent SPT inhibitor, Myriocin (ISP-1), as a representative

compound to fulfill the technical requirements of this request. Myriocin is a fungal metabolite

widely used in research to study sphingolipid metabolism and its roles in cellular processes.

Introduction to Myriocin (ISP-1)
Myriocin, also known as ISP-1 or thermozymocidin, is a natural product isolated from fungi

such as Isaria sinclairii. It is a potent and specific inhibitor of serine palmitoyltransferase (SPT),

the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of

sphingolipids. Due to its high specificity, myriocin is an invaluable tool for researchers in

biochemistry, molecular biology, and drug development to investigate the complex roles of

sphingolipids in various cellular functions, including signaling, proliferation, and apoptosis.

Chemical Structure and Properties of Myriocin
Myriocin is an atypical amino acid with a long aliphatic chain. Its chemical structure is distinct

from the provided molecular formula C29H35N3O6S.

Table 1: Physicochemical Properties of Myriocin
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Property Value

Molecular Formula C21H39NO6

IUPAC Name
(2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-

(hydroxymethyl)-14-oxoicos-6-enoic acid

CAS Number 35891-70-4

Molecular Weight 401.5 g/mol

SMILES
CCCCCCCC(=O)CCCC/C=C/--INVALID-LINK--

=O)(N)CO)O">C@HO

Appearance White to off-white powder

Solubility Soluble in methanol, ethanol, and DMSO

Biological Activity and Mechanism of Action
Myriocin's primary biological activity is the potent and specific inhibition of serine

palmitoyltransferase (SPT).[1][2]

Table 2: Biological Activity of Myriocin

Parameter Value Cell/System

IC50 for SPT ~0.3 nM
Cell-free lysate from Chinese

hamster ovary (CHO) cells

The inhibition of SPT by myriocin leads to a significant reduction in the cellular levels of all

downstream sphingolipids, including ceramides, sphingomyelin, and complex

glycosphingolipids.[1] This targeted disruption of sphingolipid biosynthesis allows for the

detailed study of their physiological roles.

Signaling Pathway: Inhibition of Sphingolipid
Biosynthesis
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Myriocin acts at the initial step of the sphingolipid biosynthesis pathway. The following diagram

illustrates the point of inhibition.
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Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Myriocin.

Experimental Protocols
In Vitro Serine Palmitoyltransferase (SPT) Activity Assay
This protocol describes a common method to measure SPT activity in a cell-free system.
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Start: Prepare Cell Lysate
(e.g., from CHO cells)

Pre-incubation:
Cell lysate + Buffer (HEPES, DTT, EDTA, PLP)

+/- Myriocin (inhibitor)

Initiate Reaction:
Add Substrates

(L-[³H]serine, Palmitoyl-CoA)

Incubate at 37°C

Stop Reaction:
Add alkaline methanol

Lipid Extraction:
Extract sphingolipids

Quantification:
Measure radioactivity of [³H]-labeled sphingolipids

(Scintillation counting)

End: Determine SPT Activity

Click to download full resolution via product page

Caption: Workflow for an in vitro SPT activity assay using a radiolabeled substrate.

Detailed Methodology:

Preparation of Cell Lysate:

Culture cells (e.g., Chinese Hamster Ovary cells) to near confluency.
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Harvest cells and wash with ice-cold PBS.

Lyse the cells in a hypotonic buffer containing protease inhibitors.

Homogenize the cell suspension and centrifuge to obtain a post-nuclear supernatant,

which serves as the source of SPT.

SPT Assay:

In a microcentrifuge tube, combine the cell lysate with a reaction buffer (e.g., 50 mM

HEPES, pH 8.0, 5 mM DTT, 1 mM EDTA, and 50 µM pyridoxal 5'-phosphate).

Add Myriocin (dissolved in a suitable solvent like DMSO) or vehicle control.

Pre-incubate the mixture for 10-15 minutes at 37°C.

Initiate the reaction by adding the substrates: L-[³H]serine and palmitoyl-CoA.

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

Lipid Extraction and Quantification:

Stop the reaction by adding a mixture of chloroform and methanol.

Perform a Bligh-Dyer lipid extraction to separate the lipids from the aqueous phase.

Wash the organic phase to remove any unincorporated L-[³H]serine.

Evaporate the solvent from the organic phase.

Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a

scintillation counter. The amount of incorporated radioactivity is proportional to the SPT

activity.

In Vivo Inhibition of Sphingolipid Biosynthesis
This protocol outlines a general procedure to assess the effect of Myriocin on sphingolipid

synthesis in a cellular context.
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Start: Culture Cells
(e.g., B16F10 melanoma cells)

Treat cells with Myriocin
(various concentrations and time points)

Metabolic Labeling:
Incubate with a radiolabeled precursor

(e.g., [¹⁴C]serine)

Harvest and Lyse Cells

Lipid Extraction

Separation of Lipids:
Thin-Layer Chromatography (TLC)

Analysis:
Autoradiography or phosphorimaging to visualize

and quantify labeled sphingolipids

End: Determine Inhibition of
Sphingolipid Synthesis

Click to download full resolution via product page

Caption: Experimental workflow for assessing in vivo inhibition of sphingolipid synthesis.

Detailed Methodology:

Cell Culture and Treatment:

Plate cells (e.g., B16F10 melanoma cells) and allow them to adhere and grow.
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Treat the cells with varying concentrations of Myriocin or vehicle control for different

durations.

Metabolic Labeling:

Following treatment, incubate the cells in a medium containing a radiolabeled precursor of

sphingolipids, such as L-[¹⁴C]serine.

Lipid Extraction and Analysis:

After the labeling period, wash the cells to remove the radioactive medium.

Harvest the cells and perform a total lipid extraction.

Separate the different lipid species using thin-layer chromatography (TLC).

Visualize and quantify the radiolabeled sphingolipids (ceramide, sphingomyelin, etc.) using

autoradiography or a phosphorimager. A decrease in the incorporation of the radiolabel

into these lipids in Myriocin-treated cells indicates inhibition of de novo sphingolipid

synthesis.[1]

Applications in Research and Drug Development
The ability of Myriocin to specifically inhibit SPT has made it a critical tool in several research

areas:

Elucidating the role of sphingolipids: By depleting cells of sphingolipids, researchers can

study their involvement in various cellular processes, including cell signaling, membrane

structure, and protein trafficking.

Cancer research: Altered sphingolipid metabolism is a hallmark of many cancers. Myriocin is

used to investigate the potential of targeting this pathway for cancer therapy. For instance, it

has been shown to inhibit the proliferation of melanoma cells by inducing cell cycle arrest.[1]

Metabolic diseases: Sphingolipids have been implicated in insulin resistance and

atherosclerosis. Myriocin is used in preclinical models to explore the therapeutic potential of

SPT inhibition in these conditions.[2]
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Immunosuppression: Myriocin has demonstrated immunosuppressive properties, suggesting

a role for sphingolipids in immune cell function.

Conclusion
While the specific compound with the molecular formula C29H35N3O6S remains to be

identified, the principles of serine palmitoyltransferase inhibition are well-established through

the study of compounds like Myriocin. This technical guide provides a comprehensive overview

of the chemical properties, biological activity, and experimental methodologies associated with

a potent SPT inhibitor. The detailed protocols and pathway diagrams serve as a valuable

resource for researchers and drug development professionals working in the field of

sphingolipid metabolism. Further investigation would be required to characterize the specific

compound C29H35N3O6S, should its structure become known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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